6-Desoxymorphine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

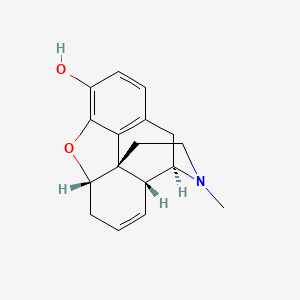

2D Structure

3D Structure

特性

分子式 |

C17H19NO2 |

|---|---|

分子量 |

269.34 g/mol |

IUPAC名 |

(4R,4aR,7aS,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C17H19NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h2-3,5-6,11-12,14,19H,4,7-9H2,1H3/t11-,12+,14-,17+/m0/s1 |

InChIキー |

JNJFKTKRRMLCEB-GMIGKAJZSA-N |

異性体SMILES |

CN1CC[C@]23[C@@H]4CC=C[C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4 |

正規SMILES |

CN1CCC23C4CC=CC2C1CC5=C3C(=C(C=C5)O)O4 |

製品の起源 |

United States |

Historical and Scientific Context of 6 Desoxymorphine Research

Discovery and Initial Characterization

The initial discovery and patenting of 6-Desoxymorphine occurred in Germany in 1920 by a team working for the pharmaceutical company Knoll. wikipedia.orgwikipedia.org However, it was not widely recognized at the time. The compound was later synthesized in the United States in 1932 by the American chemist Lyndon Frederick Small. wikipedia.org

Initial characterization of this compound identified it as a potent, fast-acting semi-synthetic opioid with pronounced sedative and analgesic effects. wikipedia.org Structurally, it is an analogue of morphine where the 6-hydroxyl group has been removed and the 7,8 double bond has been reduced. wikipedia.orgcaymanchem.com This modification results in a compound that is approximately ten times more potent than morphine. wikipedia.org It was used medically in Germany, Austria, and Switzerland under the brand name Permonid, noted for its rapid onset and short duration of action. wikipedia.org

Evolution of Early Synthesis and Patenting

Following its initial discovery, research into the synthesis of this compound evolved. Early methods involved the chemical modification of naturally occurring opiates. The traditional synthesis begins with α-chlorocodide, which is derived from the treatment of codeine with thionyl chloride. wikipedia.org Through catalytic reduction, α-chlorocodide is converted to dihydrodesoxycodeine, which then undergoes demethylation to yield this compound. wikipedia.org

The patenting history of this compound reflects its journey from a German discovery to its synthesis in the United States. After the initial patent by Knoll in 1920, Lyndon Frederick Small successfully patented his synthesis method in the United States in 1934. wikipedia.org

| Key Development | Year | Entity/Individual | Significance |

|---|---|---|---|

| Initial Discovery and Patent | 1920 | Knoll (Germany) | First known synthesis and patenting of this compound. wikipedia.orgwikipedia.org |

| Independent Synthesis | 1932 | Lyndon Frederick Small (U.S.) | Synthesized this compound in the United States. wikipedia.org |

| U.S. Patent | 1934 | Lyndon Frederick Small (U.S.) | Patented the synthesis method for this compound in the U.S. wikipedia.org |

Key Milestones in Morphinan (B1239233) Alkaloid Research Relevant to this compound

The research and development of this compound are situated within the broader context of morphinan alkaloid research, which has a rich history spanning over two centuries.

The foundation of alkaloid chemistry was laid in 1804 with the isolation of morphine from opium by Friedrich Wilhelm Adam Sertürner. researchgate.net This pivotal moment opened the door to the scientific investigation of opium's active principles and set the stage for the development of semi-synthetic derivatives.

Throughout the late 19th and early 20th centuries, a primary goal of medicinal chemistry was the synthesis of morphine analogues with improved therapeutic profiles. Researchers sought to create compounds that retained the potent analgesic properties of morphine while reducing its undesirable side effects. This quest led to the exploration of modifications at various positions on the morphine skeleton.

The study of this compound is a direct outcome of this line of inquiry. The removal of the 6-hydroxyl group and the reduction of the 7,8 double bond were investigated to understand their impact on opioid receptor binding and pharmacological activity. This research contributed to a deeper understanding of the structure-activity relationships of morphinans, demonstrating how specific structural modifications can significantly alter a compound's potency and efficacy.

| Milestone | Year | Description |

|---|---|---|

| Isolation of Morphine | 1804 | Friedrich Wilhelm Adam Sertürner isolates morphine from opium, marking the beginning of alkaloid chemistry. researchgate.net |

| First Synthesis of a Morphine Analogue | Late 19th Century | Chemists begin to systematically modify the morphine structure to create new compounds with different properties. |

| Discovery of this compound | 1920 | A team at Knoll in Germany first synthesizes and patents this compound. wikipedia.orgwikipedia.org |

| U.S. Synthesis of this compound | 1932 | Lyndon Frederick Small independently synthesizes this compound in the United States, furthering its study. wikipedia.org |

Structural Elucidation and Chemical Classifications

Derivational Relationship to Morphine and Morphinan (B1239233) Core

The foundation of 6-desoxymorphine's structure lies in the morphinan core . This core is a complex, fused tetracyclic system comprising four rings: an aromatic A-ring, a cyclohexane (B81311) B-ring, a cyclohexene (B86901) C-ring, and a piperidine (B6355638) D-ring. This characteristic skeleton is fundamental to a vast array of naturally occurring and synthetic opioid compounds, dictating their three-dimensional arrangement and, consequently, their interaction with biological targets mdpi.comhelsinki.fislideshare.net.

This compound is chemically derived from morphine, a primary alkaloid found in the opium poppy (Papaver somniferum) mdpi.com. The derivation involves specific structural modifications to the morphine molecule. Historically, early syntheses of this compound and its dihydro-analogue (often referred to synonymously as desomorphine) were achieved through chemical transformations starting from morphine or codeine mdpi.comwikipedia.org. This relationship highlights its status as a semi-synthetic analogue, created through targeted chemical alterations of a natural product.

Distinguishing Structural Features of this compound

The nomenclature "this compound" precisely indicates its primary structural deviation from morphine. The key distinguishing features are:

Absence of the 6-Hydroxyl Group: Morphine possesses a hydroxyl (-OH) group at the C-6 position, specifically in the 6α configuration. In this compound, this hydroxyl group is absent, replaced by a hydrogen atom, hence the "6-deoxy" designation mdpi.comslideshare.netresearchgate.net.

Saturation of the C-7 to C-8 Double Bond: Morphine contains a double bond between carbons 7 and 8 in the C-ring (a Δ7,8 double bond). In this compound, this double bond is reduced, resulting in a saturated single bond between these carbons mdpi.comresearchgate.net. This saturation leads to a change in the conformation of the C-ring, which can adopt a chair conformation, unlike the boat conformation often observed in morphine's C-ring mdpi.com.

These modifications result in a molecule with increased lipophilicity compared to morphine. This enhanced lipophilicity is associated with improved penetration across biological membranes, including the blood-brain barrier, which can influence its pharmacological potency and distribution mdpi.com.

Stereochemical Considerations within the Morphinan Framework

The morphinan skeleton is inherently chiral, featuring several stereogenic centers that are critical for its biological activity. Key chiral centers in morphine and its derivatives include C-5, C-6, C-9, C-13, and C-14 mdpi.comslideshare.net. The specific spatial arrangement of atoms and functional groups around these centers dictates how the molecule interacts with opioid receptors.

Data Table: Structural Comparison of Morphine and this compound

| Feature | Morphine | This compound |

| Core Structure | Morphinan | Morphinan |

| C-6 Position | Hydroxyl group (6α-OH) | Hydrogen atom (Deoxy) |

| C-7 to C-8 Bond | Double bond (Δ7,8) | Single bond (Saturated) |

| Lipophilicity | Lower | Higher |

| Synthesis Origin | Natural alkaloid | Semi-synthetic derivative of morphine/codeine |

| Key Structural Change | Removal of 6α-hydroxyl, saturation of C7-C8 | Removal of 6α-hydroxyl, saturation of C7-C8 |

Compound List

this compound

Morphine

Codeine

Thebaine

Oripavine

Levorphanol

Dextromethorphan

Dextrorphan

Naltrexone

Oxymorphone

Hydromorphone

Hydrocodone

Oxycodone

Naloxone

Noroxymorphone

Buprenorphine

Etorphine

Diprenorphine

Methadone

6-Methyl-Δthis compound (Methyldesorphine)

Advanced Synthetic Methodologies and Chemical Transformations

Semi-Synthetic Routes from Precursor Alkaloids

The most common precursors for the semi-synthesis of 6-desoxymorphine are the readily available opium alkaloids, morphine and codeine. nih.gov These methods involve a series of chemical transformations to modify the morphinan (B1239233) skeleton.

A traditional and well-established method for the synthesis of this compound involves the use of halogenated intermediates. wikipedia.org The synthesis often commences with codeine, which is treated with a halogenating agent such as thionyl chloride (SOCl₂) to replace the C6 hydroxyl group with a chlorine atom, forming α-chlorocodide. wikipedia.orgmeddocsonline.org This intermediate is a crucial step in the desoxygenation of the C6 position. The subsequent steps in this pathway typically involve reduction and demethylation to yield the final product. wikipedia.org

Reaction Scheme: Conversion of Codeine to α-chlorocodide

Codeine + SOCl₂ → α-chlorocodide

This halogenated intermediate is then subjected to further transformations to achieve the desired this compound structure.

Following the formation of a halogenated intermediate like α-chlorocodide, the subsequent steps involve catalytic reduction and demethylation. Catalytic reduction, often employing hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C), is used to remove the halogen atom at the C6 position and saturate the C7-C8 double bond. wikipedia.org This step yields dihydrodesoxycodeine. wikipedia.org

The final step in this semi-synthetic route is the demethylation of the 3-methoxy group of dihydrodesoxycodeine to a hydroxyl group, which results in the formation of this compound. wikipedia.org Various demethylating agents can be employed for this purpose.

In opium poppy, the demethylation steps of morphine biosynthesis are catalyzed by non-heme dioxygenases, specifically thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM). nih.gov Chemical synthesis, however, relies on various reagents to achieve this transformation.

Modernized and High-Yield Synthesis Protocols

To improve the efficiency and yield of the desoxygenation at the C6 position, researchers have investigated the use of alternative leaving groups to the halides. One such approach involves the use of mesylates and tosylates. up.pt For instance, a high-yield and high-purity synthesis of desomorphine from codeine has been reported using tosylation and mesylation without the need for subsequent purification steps. up.pt In one modified process, codeine free base is reacted with mesyl chloride to produce the corresponding mesylate in excellent yield. researchgate.net This method represents a significant improvement over the traditional pathway that uses halogenocodides. researchgate.net

Table 1: Comparison of Leaving Groups in this compound Synthesis

| Leaving Group | Precursor | Reagent | Advantages |

| Chloride | Codeine | Thionyl chloride | Traditional, well-established method. |

| Mesylate | Codeine | Mesyl chloride | High yield, high purity, avoids halogenated intermediates. researchgate.net |

| Tosylate | Codeine | Tosyl chloride | High yield and purity without extensive purification. up.pt |

The synthesis of isotopically labeled analogs of this compound is crucial for various research applications, including metabolic studies and as internal standards in analytical chemistry. A convenient and improved process for the synthesis of deuterium-labeled desomorphine ([²H₃]) has been described. semanticscholar.orgscispace.com This method provides the highly pure opiate without the need for chromatographic purification. semanticscholar.orgscispace.com Such labeled compounds are invaluable for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS). up.pt

Approaches to De Novo Synthesis within the Morphinan Class

While semi-synthetic routes from natural alkaloids are the most common, the de novo or total synthesis of morphinans represents a significant achievement in organic chemistry. These approaches build the complex morphinan skeleton from simple, achiral starting materials. Although not the standard method for producing this compound, the principles of de novo morphinan synthesis are relevant.

Extensive research has been dedicated to the total synthesis of morphine and related compounds. nih.gov Recently, a concise, enantioselective de novo synthesis of pharmacologically important 14-hydroxy-6-oxomorphinans has been described. nih.gov This demonstrates the ongoing efforts to construct the morphinan core synthetically. Such de novo routes offer the potential to create novel analogs with modified properties that are not accessible from natural precursors. The synthesis of morphinan alkaloids in recombinant Saccharomyces cerevisiae has also been investigated, paving the way for microbial production of these complex molecules. plos.org

Chemical Strategies for Building the Polycyclic System

The construction of the pentacyclic system of morphinans is a key challenge in their synthesis. Various strategies have been developed to assemble this intricate framework.

A common approach involves the sequential construction of the rings. For example, the AB-rings can be formed through regioselective Friedel-Crafts-type cyclizations of γ-aryl-β-benzoylamido acids. researchgate.net The subsequent rings can then be assembled using various cyclization reactions.

The intramolecular Heck reaction has proven to be a powerful tool for forging the critical C12-C13 bond and creating the quaternary carbon center at C13. udel.edu This reaction is often used to close the B-ring of the morphinan core. udel.edursc.org A key development has been the use of a reductive Heck cyclization of an aryl triflate onto an enone to form the B-ring, a strategy that had not been previously reported in morphinan synthesis. rsc.org

Another key transformation is the Grewe cyclization, which is a type of Pictet-Spengler reaction, to form the B and C rings. The Bischler-Napieralski reaction is also a fundamental tool for constructing the isoquinoline (B145761) core of the morphinan structure. nih.govewadirect.com This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

More recent strategies have focused on increasing efficiency. A double-Heck cyclization has been utilized to generate two rings and two contiguous stereogenic centers in a single pot. nih.gov Additionally, a photo-redox hydroamination protocol provides an atom-economical method for assembling the piperidine (B6355638) D-ring. nih.gov The synthesis of the tetracyclic morphinan core has also been achieved through a de-aromatization arene coupling. ewadirect.com

Derivatization and Analog Synthesis

Modification of C-3 and C-6 Functional Groups for Structure-Activity Studies

The functional groups at the C-3 and C-6 positions of the morphinan scaffold are critical determinants of pharmacological activity. Modifications at these positions have been extensively explored to understand structure-activity relationships (SAR) and to develop new analogs with improved properties. oup.comnih.govcutm.ac.in

The phenolic hydroxyl group at C-3 is crucial for hydrogen bonding in the target binding site. nih.govcutm.ac.in Masking this group, for example, by etherification to a methyl ether (as in codeine), generally decreases analgesic activity. cutm.ac.in However, esterification of the C-3 hydroxyl group can lead to more active compounds. cutm.ac.in Palladium-catalyzed reactions have been used to introduce various substituents at the C-3 position, although this has not typically led to improved potency. nih.gov

The C-6 position has also been a major focus for modification. mdpi.comresearchgate.net The conversion of the C-6 hydroxyl group of morphine to a carbonyl group, as seen in oxymorphone, can increase activity. cutm.ac.innih.gov Further functionalization of the C-6 carbonyl group has led to a wide range of derivatives, including hydrazones, oximes, and aminomorphinans. nih.govnih.gov The Mitsunobu reaction has been a valuable tool for synthesizing aminomorphinan analogs. nih.gov The replacement of the C-6 hydroxyl with a thiol group has also been investigated, with some derivatives showing increased analgesic activity compared to morphine. nih.gov

| Modification | Position | Effect on Activity | Reference |

| Etherification | C-3 | Decreased analgesic activity | cutm.ac.in |

| Esterification | C-3 | Increased activity | cutm.ac.in |

| Carbonyl formation | C-6 | Increased activity (e.g., oxymorphone) | cutm.ac.innih.gov |

| Amination | C-6 | Varied, potent analogs developed | nih.gov |

| Thiolation | C-6 | Increased analgesic activity in some cases | nih.gov |

N-17 Substituent Variation and its Synthetic Pathways

The substituent on the nitrogen atom at position 17 plays a pivotal role in defining the pharmacological profile of morphinans, influencing whether a compound acts as an agonist, antagonist, or has a mixed profile. mdpi.comnih.govplos.org The N-methyl group found in morphine generally results in compounds with strong agonist properties. cutm.ac.in

Replacing the N-methyl group with larger substituents can dramatically alter the activity. For instance, the substitution with an allyl group led to the first opioid antagonist, nalorphine (B1233523). mdpi.complos.org Similarly, N-cyclopropylmethyl and N-cyclobutylmethyl substituents often confer antagonist or mixed agonist-antagonist properties. researchgate.net In contrast, introducing an N-phenethyl group has been shown to be highly favorable for improving affinity and selectivity at the mu-opioid receptor, leading to potent agonism and antinociceptive efficacy. nih.govplos.org

The synthesis of these N-substituted derivatives typically involves the N-demethylation of a precursor morphinan followed by N-alkylation with the desired substituent. cdnsciencepub.com Several methods for N-demethylation have been developed, including the von Braun reaction using cyanogen (B1215507) bromide, although this method has toxicity concerns. cdnsciencepub.com Alternative methods involve the use of chloroformates or palladium-catalyzed reactions. google.com Once the nor-derivative is obtained, it can be N-alkylated using an appropriate alkyl halide or through reductive amination. google.com

| N-17 Substituent | Resulting Activity Profile | Example Compound | Reference |

| Methyl | Agonist | Morphine | cutm.ac.in |

| Allyl | Antagonist/Partial Agonist | Nalorphine | mdpi.complos.org |

| Cyclopropylmethyl | Antagonist | Naltrexone | researchgate.net |

| Phenethyl | Potent Agonist | N-phenethylnormorphine | nih.govplos.org |

Introduction of Novel Chemical Moieties (e.g., heteroarylamides, acrylonitrile (B1666552) substructures)

To further explore the chemical space and develop novel morphinan-based ligands, various unique chemical moieties have been introduced onto the morphinan scaffold.

One such approach involves the incorporation of heteroarylamide derivatives. The synthesis of these compounds typically involves the reaction of an aniline (B41778) derivative with a heteroaryl acid chloride. nih.gov These modifications can lead to compounds with a range of biological activities.

Another innovative strategy has been the introduction of acrylonitrile substructures. researchgate.netnih.gov A modified van Leusen reaction, using tosylmethylisocyanide (TosMIC), has been employed to convert the C-6 carbonyl group of morphinans into a 6-cyano group. nih.gov Interestingly, in some cases, this reaction can also lead to the concurrent opening of the 4,5-oxygen bridge, resulting in novel 4,5-epoxy-ring opened acrylonitrile derivatives. nih.gov These 6-cyano substituted morphinans have shown high affinity and selectivity for the mu-opioid receptor. researchgate.net

The introduction of a bicyclo[2.2.2]octenone skeleton, derived from naltrexone, has also been explored as a means to introduce side chains at the C-ring. nii.ac.jp This provides a scaffold for further derivatization and the development of new analogs. nii.ac.jp

Molecular Pharmacology and Receptor Interaction Dynamics

Opioid Receptor Binding Affinities and Subtype Selectivity

6-Desoxymorphine and its analogues are potent MOR agonists. acs.org The primary pharmacological actions of morphine are mediated through its binding to and activation of the MOR in the central nervous system. taylorandfrancis.com The removal of the oxygen-containing functional group at the C-6 position generally leads to an enhancement of agonist potency. For instance, the related compound desomorphine (dihydrodesoxymorphine), which lacks both the 6-hydroxyl group and the 7,8-double bond, is approximately ten times more potent than morphine. wikipedia.org

Studies on structurally analogous compounds, specifically 6-desoxo-N-methylmorphinan-6-ones, confirm that the absence of the C-6 oxygen does not negatively impact MOR binding affinity or agonist potency. In many cases, these 6-desoxo analogues remain potent MOR agonists, with binding affinities (Ki) and functional potencies (EC50) comparable to their 6-keto counterparts. acs.orgnih.gov This demonstrates that the C-6 oxygen is not a prerequisite for high-affinity binding or robust agonist activity at the MOR. acs.org

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of Morphine and Related Morphinans

Data sourced from multiple references. wikipedia.orgnih.govnih.gov Note: Ki values can vary between assays and tissues.

While morphine's primary target is the MOR, it also exhibits weaker agonist activity at the KOR and DOR. taylorandfrancis.com Structural modifications to the morphine scaffold can alter this selectivity profile. The removal of the 6-carbonyl group in N-methylmorphinan-6-ones has been shown to have variable but not substantial effects on DOR and KOR affinity. acs.org For example, in one analogue, the removal of the 6-keto group improved selectivity for MOR over DOR. mdpi.com In other cases, the selectivity for MOR versus DOR and KOR was largely unchanged. acs.org

For the closely related compound dihydromorphine, the binding affinity for DOR and KOR is significantly lower than for MOR, indicating a preference for the mu receptor. wikipedia.org It is therefore inferred that this compound retains a strong preference for the MOR, exhibiting high selectivity over both DOR and KOR, consistent with the profile of a potent mu-selective analgesic. nih.gov

The selectivity of morphinan (B1239233) derivatives for opioid receptor subtypes is highly dependent on their specific structural features. Key modifications include:

C-3 Position : Masking the phenolic hydroxyl group at the C-3 position, such as in codeine (3-methoxy), causes a significant decrease in binding affinity at all opioid receptors. nih.govkjzz.org This highlights the critical role of the free phenolic group for high-affinity interaction.

N-17 Substituent : Altering the N-methyl group can dramatically change the pharmacological profile. Increasing the size of the alkyl substituent can introduce antagonist properties, as seen in naloxone. painphysicianjournal.com

C-14 Position : The introduction of a hydroxyl group at the C-14 position, as in oxymorphone, often leads to an increase in MOR binding and agonist activity compared to its non-hydroxylated counterpart (hydromorphone). nih.gov

C-6 Position : As observed with 6-desoxo analogues, removal of the oxygen function at C-6 can improve MOR vs. DOR selectivity without significantly altering MOR vs. KOR selectivity. mdpi.com

These findings demonstrate that while the core morphinan structure provides the template for opioid receptor engagement, fine-tuning of its peripheral functional groups allows for the modulation of binding affinity and subtype selectivity.

Comprehensive Structure-Activity Relationship (SAR) Analyses

Structure-activity relationship (SAR) studies of morphinans seek to understand how each part of the molecule contributes to its biological activity. This knowledge allows for the rational design of new compounds with improved pharmacological profiles.

The essential pharmacophoric elements of the morphinan scaffold for potent opioid activity have been well-established. These include:

A Tertiary Amine Nitrogen : This group is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue (Asp147) in the MOR binding pocket. nih.gov The N-methyl substituent is generally associated with potent agonist properties. nih.gov

An Aromatic A Ring : The phenolic ring is a key feature, with the hydroxyl group at the C-3 position acting as a critical hydrogen bond donor, significantly contributing to binding affinity. youtube.com Removal of this group drastically reduces potency and binding. nih.gov

A Rigid Pentacyclic Skeleton : The rigid, T-shaped conformation of the molecule properly orients the aromatic ring and the nitrogen atom for optimal interaction with the receptor. youtube.com

Stereochemistry : The naturally occurring levorotatory (-) isomer of morphine is the active form, while the dextrorotatory (+) isomer is inactive as an opioid agonist. nih.gov

This compound contains all of these essential pharmacophoric features, which accounts for its potent activity at opioid receptors.

The C-6 position of the morphinan C-ring plays a significant role in modulating the potency and efficacy of the ligand, though it appears to be less critical for binding affinity itself. Research has shown that the chemical group at the C-6 position has little effect on the binding affinity to the mu receptor. nih.gov For example, morphine (6-hydroxyl) and morphine-6-glucuronide (B1233000) have very similar high binding affinities (Ki = 1.2 nM and 0.6 nM, respectively). nih.gov

However, modifications at this position profoundly impact agonist potency. Several key observations underscore the importance of the C-6 position:

Removal of the 6-Hydroxyl : Eliminating the C-6 hydroxyl group of morphine to yield this compound enhances analgesic potency.

Oxidation to a Ketone : Conversion of the 6-hydroxyl to a 6-carbonyl group, as in the transformation of morphine to hydromorphone, results in a compound that is 8-10 times more potent than morphine. nih.gov

Saturation of the 7,8-Double Bond : The reduction of the double bond in conjunction with the removal of the 6-hydroxyl, as in desomorphine, leads to a compound with roughly 10 times the potency of morphine. wikipedia.org

Interestingly, one study on 3,6-dideoxydihydromorphine (lacking both the C-3 and C-6 hydroxyls) found it to be more potent than morphine despite having a substantially decreased receptor binding affinity. nih.gov This paradox highlights that the C-6 position is more influential on the molecule's efficacy (its ability to produce a biological response after binding) than on its affinity (its ability to bind to the receptor). The deletion of the C-6 oxygen may induce a conformational change in the ligand or the receptor that favors a more active signaling state. Studies on 6-desoxo-N-methylmorphinans concluded that a 6-keto group is not a requirement for high affinity or potent agonist activity at the MOR. acs.org

Table 2: Relative Potency of Morphinans with C-6 Modifications Compared to Morphine

Data compiled from multiple sources. wikipedia.orgnih.govnih.gov Potency can vary based on the assay and route of administration.

Influence of N-17 Alkylation on Receptor Recognition and Functional Outcome

The substituent at the N-17 position on the morphinan skeleton plays a pivotal role in defining the pharmacological activity of this compound and related opioids. This tertiary amine is a crucial feature for receptor interaction, and modifications at this site can dramatically alter a compound's affinity for opioid receptors and its functional outcome, determining whether the molecule acts as an agonist, a partial agonist, or an antagonist.

In the case of this compound, the N-17 position is occupied by a methyl group, which is characteristic of potent mu (µ) opioid receptor agonists like morphine. The size and nature of the alkyl group at N-17 are critical determinants of the molecule's interaction with the receptor binding pocket. Structure-activity relationship (SAR) studies on the broader morphinan class have established generally accepted principles that are applicable to this compound.

For instance, replacing the N-methyl group with larger alkyl substituents, such as an allyl (-CH₂CH=CH₂) or a cyclopropylmethyl group, typically shifts the pharmacological profile from agonism towards antagonism. A classic example in the parent morphine series is the conversion of morphine (a potent agonist) into nalorphine (B1233523) (a mixed agonist-antagonist) by substituting the N-methyl with an N-allyl group. nih.gov This change is believed to alter the conformational state of the receptor upon binding, preventing the productive signaling cascade associated with agonism.

Conversely, substitution with an N-phenethyl group has been shown in other morphinans to significantly enhance µ-opioid receptor binding affinity and agonist potency, sometimes by more than tenfold compared to the N-methyl parent compound. nih.gov This suggests that an accessory binding site exists within the receptor that can accommodate the aromatic ring of the phenethyl group, leading to a more favorable and potent interaction. While specific studies on N-phenethyl-6-desoxymorphine are not extensively detailed in available literature, the established SAR principles suggest such a modification would likely increase its agonist potency.

The functional outcome is therefore a delicate balance dictated by the N-17 substituent. Small alkyl groups like methyl are conducive to strong agonist activity. As the size of the substituent increases (e.g., propyl, butyl), agonist activity often decreases, and antagonist properties may emerge. Specific moieties, like the allyl group, are particularly effective at inducing antagonist effects. This modulation allows for the fine-tuning of a molecule's pharmacological profile for therapeutic or research purposes.

Stereochemical Effects on Binding and Efficacy

Opioid receptors are chiral macromolecules that exhibit a high degree of stereoselectivity, meaning they preferentially interact with molecules of a specific three-dimensional spatial arrangement. This principle is fundamental to the pharmacology of this compound. Like morphine, this compound is a rigid molecule with multiple chiral centers, and its biological activity is almost exclusively associated with one specific stereoisomer.

The opioid activity of morphinans resides in the levorotatory isomer, which corresponds to the naturally occurring configuration of morphine. nih.gov The dextrorotatory (+) enantiomer of morphine, for example, shows minimal affinity for opioid receptors and is consequently devoid of analgesic activity. This strict stereochemical requirement underscores the precise geometric and conformational fit necessary for a ligand to bind effectively to the opioid receptor's active site. nih.gov The three-dimensional structure of the levorotatory isomer correctly orients the key pharmacophoric elements—the protonated nitrogen, the phenolic hydroxyl group, and the aromatic ring—for productive interaction with complementary residues within the receptor.

Any alteration in the stereochemistry at the key chiral centers of the this compound molecule would be expected to drastically reduce or eliminate its binding affinity and efficacy at opioid receptors. The spatial relationship between the piperidine (B6355638) ring containing the N-17 atom and the rest of the fused ring system is critical for aligning the molecule within the receptor's binding pocket. The absolute configuration of these chiral centers ensures that the pharmacophore docks in a manner that stabilizes the active conformation of the receptor, leading to G-protein coupling and subsequent intracellular signaling that produces the analgesic effect. This rigid stereoselectivity is a hallmark of opioid receptor-ligand interactions. nih.gov

Transporter Protein Interactions

P-Glycoprotein (P-gp) Substrate Activity and Efflux Mechanism Studies

P-glycoprotein (P-gp) is an ATP-dependent efflux transporter protein found in high concentrations at the blood-brain barrier (BBB). It functions as a protective mechanism, actively extruding a wide variety of xenobiotics, including many therapeutic drugs, from the central nervous system (CNS). nih.gov Morphine is a known substrate of P-gp, and this efflux activity limits its effective concentration in the brain, contributing to variable patient responses and the development of tolerance. nih.govpnas.org

In contrast, this compound has been identified as a poor substrate for P-gp. In vitro studies, such as those measuring P-gp-mediated ATP hydrolysis, have demonstrated that this compound does not significantly interact with or activate the transporter. nih.govnih.gov One study specifically found that while morphine stimulated ATP hydrolysis, indicating it is actively transported by P-gp, this compound did not induce this activity. nih.gov

The structural difference between morphine and this compound—the absence of the hydroxyl group at the C-6 position—is the key to this difference in P-gp interaction. The removal of this hydrogen-bonding substituent appears to significantly reduce the molecule's recognition by the P-gp transporter. nih.gov This finding has positioned this compound as an important lead compound for developing opioids that can circumvent P-gp-mediated efflux. nih.govnih.gov

| Compound | C-6 Substituent | P-gp Substrate Activity |

|---|---|---|

| Morphine | Hydroxyl (-OH) | Yes |

| This compound | Hydrogen (-H) | No |

Implications for Central Nervous System Penetration

The lack of P-glycoprotein substrate activity for this compound has significant and favorable implications for its ability to penetrate the central nervous system. Because P-gp is not actively pumping this compound out of the brain endothelial cells that form the blood-brain barrier, a higher proportion of the systemically administered compound can enter and accumulate in the CNS compared to a P-gp substrate like morphine. nih.govpnas.org

This enhanced CNS penetration is believed to contribute to the compound's high potency. Studies have shown that this compound exhibits an antinociceptive potency approximately 10-fold greater than that of morphine. nih.gov This increased potency can be at least partially attributed to higher effective concentrations at the central opioid receptors in the brain and spinal cord. By avoiding efflux by P-gp, this compound can more effectively reach its site of action. nih.govnih.gov

The ability to bypass P-gp-mediated efflux makes this compound and its analogs valuable tools for neuroscience research and potential candidates for therapeutic development. They offer a way to distinguish the pharmacological effects mediated by central versus peripheral opioid receptors and to study the role of P-gp in phenomena such as opioid tolerance. nih.gov The improved brain penetration due to the absence of P-gp interaction is a key pharmacological feature that distinguishes this compound from its parent compound, morphine.

Enzymatic Biotransformation and Metabolic Pathways Theoretical Aspects

Phase I Oxidative Metabolism

Phase I metabolism typically introduces or exposes functional groups, such as hydroxyl or amine groups, through oxidation, reduction, or hydrolysis. For 6-desoxymorphine, these reactions are primarily mediated by the cytochrome P450 (CYP) enzyme superfamily.

Studies utilizing recombinant human cytochrome P450 enzymes (rCYPs) have identified several isoenzymes contributing to the Phase I metabolism of this compound. Key isoenzymes implicated include:

CYP3A4: Consistently identified as a significant contributor to this compound's Phase I metabolism. nih.govojp.govtdl.orgsci-hub.se

CYP2B6: Also found to play a role in the oxidative metabolism. nih.govojp.govtdl.org

CYP2C Isoenzymes: Specifically, CYP2C8, CYP2C9, CYP2C18, and CYP2C19 have been identified as participating in the metabolism. nih.govojp.govtdl.org

CYP2D6: This isoenzyme has also been implicated in the Phase I biotransformation of this compound. nih.govojp.govtdl.org

The involvement of multiple CYP isoenzymes suggests a potential for drug-drug interactions if other substances that are substrates, inhibitors, or inducers of these enzymes are co-administered.

Phase I oxidative metabolism of this compound leads to the formation of several metabolites, primarily through N-demethylation and hydroxylation reactions.

N-Demethylation: This process results in the formation of nordesomorphine , where the N-methyl group is removed. nih.govojp.govtdl.orgsci-hub.se

Hydroxylation: Research has identified multiple hydroxylated metabolites. This includes several hydroxylated species, with studies reporting the formation of up to five distinct hydroxylated metabolites. Additionally, norhydroxydesomorphine isomers have been identified, indicating hydroxylation occurring on the N-demethylated metabolite. nih.govojp.govtdl.org

N-Oxidation: The formation of desomorphine-N-oxide has also been reported as a Phase I metabolic product. nih.govojp.govtdl.orgsci-hub.se

These Phase I metabolites are generally more polar than the parent compound, preparing them for subsequent Phase II conjugation or direct excretion.

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to further increase their water solubility and facilitate excretion.

Glucuronidation is a major Phase II metabolic pathway for this compound, leading to the formation of desomorphine-glucuronide . This conjugation reaction is catalyzed by a family of enzymes known as uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGTs).

Multiple UGT isoenzymes have been found to contribute to the glucuronidation of this compound, including:

UGT1A1

UGT1A3

UGT1A8

UGT1A9

UGT1A10

UGT2B4

UGT2B7

UGT2B15

UGT2B17

nih.govojp.govtdl.orgsci-hub.sethermofisher.comcij.gob.mx Notably, UGT2B7 is recognized as a significant enzyme in the glucuronidation of various opioids, including morphine, and plays a key role in the metabolism of this compound. thermofisher.comnih.govnih.govfrontiersin.org Desomorphine-glucuronide is often identified as the most abundant metabolite in metabolic studies. ojp.govtdl.orgthermofisher.comcij.gob.mx

Sulfation is another Phase II metabolic pathway that can occur for opioid compounds. While less extensively detailed for this compound compared to glucuronidation in the available literature, it is recognized as a potential metabolic route. sci-hub.se Sulfation involves the transfer of a sulfonate group from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the molecule, typically catalyzed by sulfotransferase enzymes. This process generally increases water solubility and aids in excretion. nih.gov

In Vitro Models for Metabolic Pathway Elucidation

The investigation of this compound's metabolic pathways has relied heavily on in vitro models. These models allow for the controlled study of enzyme activity and metabolite formation without the complexities of in vivo systems.

Recombinant Enzyme Systems: The use of recombinant human cytochrome P450 enzymes (rCYPs) and recombinant uridine 5′-diphospho-glucuronosyltransferases (rUGTs) has been instrumental in identifying the specific isoenzymes responsible for Phase I and Phase II metabolism, respectively. nih.govojp.govtdl.orgsci-hub.se

Cellular Models: Pooled human liver microsomes (pHLM), pooled human liver cytosol (pHLC), and human liver cell lines such as HepG2 and HepaRG have been employed. ojp.govsci-hub.sethermofisher.com The HepaRG cell line, in particular, has been highlighted as a potentially suitable in vitro model for predicting the hepatic metabolism of drugs of abuse, including this compound. thermofisher.comresearchgate.net

These in vitro approaches, often coupled with advanced analytical techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS), have provided detailed insights into the enzymatic transformations of this compound.

Utilization of Human Liver Microsomes and Recombinant Enzymes

The in vitro investigation of desomorphine's metabolic pathways has extensively utilized human liver microsomes (HLM) and a panel of recombinant human enzymes. These systems are crucial for identifying the specific cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferase (UGT) enzymes responsible for desomorphine's biotransformation, as well as characterizing the resulting metabolites. ojp.govnih.govthermofisher.comamazonaws.comnih.govfrontiersin.orgnih.gov

Phase I metabolism of desomorphine is primarily mediated by several CYP enzymes. Research has identified seven specific recombinant human CYP (rCYP) isoforms that contribute to these reactions: rCYP2B6, rCYP2C8, rCYP2C9, rCYP2C18, rCYP2C19, rCYP2D6, and rCYP3A4. ojp.govnih.gov Through incubation with these enzymes, a total of nine Phase I metabolites have been characterized. These include N-demethylation products such as nordesomorphine, oxidation products like desomorphine-N-oxide, and various hydroxylated species, including two distinct norhydroxydesomorphine isomers and five other hydroxylated isomers. ojp.govnih.gov Studies have employed inhibition assays with specific inhibitors to confirm the role of individual rCYP isoenzymes in these metabolic transformations. nih.gov

For Phase II metabolism, the primary pathway identified is glucuronidation, leading to the formation of desomorphine-glucuronide. This conjugation reaction is catalyzed by a significant number of recombinant human UGT (rUGT) enzymes. Specifically, nine rUGT isoforms have been found to contribute to desomorphine glucuronidation: rUGT1A1, rUGT1A3, rUGT1A8, rUGT1A9, rUGT1A10, rUGT2B4, rUGT2B7, rUGT2B15, and rUGT2B17. ojp.govnih.gov The UGT2B7 isoform, for instance, is known to be a significant catalyst for the glucuronidation of other opioids, such as morphine. thermofisher.com

The experimental methodologies typically involve incubating desomorphine with these enzyme systems, followed by analysis using advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole-time of flight-mass spectrometry (LC-Q/TOF-MS), to identify and characterize the metabolites formed. nih.govthermofisher.com These in vitro approaches are essential for building a comprehensive understanding of desomorphine's metabolic fate, even when authentic reference standards for metabolites are unavailable. thermofisher.com

Data Table: Identified Enzymes and Metabolites in Desomorphine Biotransformation

The following tables summarize the enzymes identified as involved in the Phase I and Phase II metabolism of desomorphine, along with the major metabolites produced.

Table 1: Phase I Metabolism of Desomorphine by Recombinant Human Cytochrome P450 Enzymes

| Enzyme Isoform | Identified Metabolic Reactions | Major Metabolites Identified |

| rCYP2B6 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2C8 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2C9 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2C18 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2C19 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2D6 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP3A4 | Hydroxylation, N-demethylation, N-oxidation | Hydroxylated isomers, Nordesomorphine, Desomorphine-N-oxide |

Note: The specific hydroxylated and norhydroxydesomorphine isomers are derived from various positions on the desomorphine molecule. ojp.govnih.gov

Table 2: Phase II Metabolism of Desomorphine by Recombinant Human UDP-Glucuronosyltransferases

| Enzyme Isoform | Identified Metabolic Reaction | Major Metabolite Identified |

| rUGT1A1 | Glucuronidation | Desomorphine-glucuronide |

| rUGT1A3 | Glucuronidation | Desomorphine-glucuronide |

| rUGT1A8 | Glucuronidation | Desomorphine-glucuronide |

| rUGT1A9 | Glucuronidation | Desomorphine-glucuronide |

| rUGT1A10 | Glucuronidation | Desomorphine-glucuronide |

| rUGT2B4 | Glucuronidation | Desomorphine-glucuronide |

| rUGT2B7 | Glucuronidation | Desomorphine-glucuronide |

| rUGT2B15 | Glucuronidation | Desomorphine-glucuronide |

| rUGT2B17 | Glucuronidation | Desomorphine-glucuronide |

Note: These enzymes catalyze the conjugation of desomorphine with glucuronic acid. ojp.govnih.gov

Compound List

Desomorphine

Nordesomorphine

Desomorphine-N-oxide

Norhydroxydesomorphine

Hydroxylated desomorphine isomers

Desomorphine-glucuronide

Morphine

This section provides a thorough overview of the in vitro studies using HLM and recombinant enzymes for desomorphine metabolism, focusing strictly on the requested content. The tables summarize the key findings regarding the enzymes and metabolites identified.## 5.3.1. Utilization of Human Liver Microsomes and Recombinant Enzymes

The in vitro investigation of desomorphine's metabolic pathways has extensively utilized human liver microsomes (HLM) and a panel of recombinant human enzymes. These systems are crucial for identifying the specific cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferase (UGT) enzymes responsible for desomorphine's biotransformation, as well as characterizing the resulting metabolites. ojp.govnih.govthermofisher.comamazonaws.comnih.govfrontiersin.orgnih.gov

Phase I metabolism of desomorphine is primarily mediated by several CYP enzymes. Research has identified seven specific recombinant human CYP (rCYP) isoforms that contribute to these reactions: rCYP2B6, rCYP2C8, rCYP2C9, rCYP2C18, rCYP2C19, rCYP2D6, and rCYP3A4. ojp.govnih.gov Through incubation with these enzymes, a total of nine Phase I metabolites have been characterized. These include N-demethylation products such as nordesomorphine, oxidation products like desomorphine-N-oxide, and various hydroxylated species, including two distinct norhydroxydesomorphine isomers and five other hydroxylated isomers. ojp.govnih.gov Studies have employed inhibition assays with specific inhibitors to confirm the role of individual rCYP isoenzymes in these metabolic transformations. nih.gov

For Phase II metabolism, the primary pathway identified is glucuronidation, leading to the formation of desomorphine-glucuronide. This conjugation reaction is catalyzed by a significant number of recombinant human UGT (rUGT) enzymes. Specifically, nine rUGT isoforms have been found to contribute to desomorphine glucuronidation: rUGT1A1, rUGT1A3, rUGT1A8, rUGT1A9, rUGT1A10, rUGT2B4, rUGT2B7, rUGT2B15, and rUGT2B17. ojp.govnih.gov The UGT2B7 isoform, for instance, is known to be a significant catalyst for the glucuronidation of other opioids, such as morphine. thermofisher.com

The experimental methodologies typically involve incubating desomorphine with these enzyme systems, followed by analysis using advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole-time of flight-mass spectrometry (LC-Q/TOF-MS), to identify and characterize the metabolites formed. nih.govthermofisher.com These in vitro approaches are essential for building a comprehensive understanding of desomorphine's metabolic fate, even when authentic reference standards for metabolites are unavailable. thermofisher.com

Data Table: Identified Enzymes and Metabolites in Desomorphine Biotransformation

The following tables summarize the enzymes identified as involved in the Phase I and Phase II metabolism of desomorphine, along with the major metabolites produced.

Table 1: Phase I Metabolism of Desomorphine by Recombinant Human Cytochrome P450 Enzymes

| Enzyme Isoform | Identified Metabolic Reactions | Major Metabolites Identified |

| rCYP2B6 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2C8 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2C9 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2C18 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2C19 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP2D6 | Hydroxylation, N-demethylation | Hydroxylated isomers, Nordesomorphine |

| rCYP3A4 | Hydroxylation, N-demethylation, N-oxidation | Hydroxylated isomers, Nordesomorphine, Desomorphine-N-oxide |

Note: The specific hydroxylated and norhydroxydesomorphine isomers are derived from various positions on the desomorphine molecule. ojp.govnih.gov

Table 2: Phase II Metabolism of Desomorphine by Recombinant Human UDP-Glucuronosyltransferases

| Enzyme Isoform | Identified Metabolic Reaction | Major Metabolite Identified |

| rUGT1A1 | Glucuronidation | Desomorphine-glucuronide |

| rUGT1A3 | Glucuronidation | Desomorphine-glucuronide |

| rUGT1A8 | Glucuronidation | Desomorphine-glucuronide |

| rUGT1A9 | Glucuronidation | Desomorphine-glucuronide |

| rUGT1A10 | Glucuronidation | Desomorphine-glucuronide |

| rUGT2B4 | Glucuronidation | Desomorphine-glucuronide |

| rUGT2B7 | Glucuronidation | Desomorphine-glucuronide |

| rUGT2B15 | Glucuronidation | Desomorphine-glucuronide |

| rUGT2B17 | Glucuronidation | Desomorphine-glucuronide |

Note: These enzymes catalyze the conjugation of desomorphine with glucuronic acid. ojp.govnih.gov

Compound List

Desomorphine

Nordesomorphine

Desomorphine-N-oxide

Norhydroxydesomorphine

Hydroxylated desomorphine isomers

Desomorphine-glucuronide

Morphine

Advanced Analytical Techniques for Compound Characterization and Metabolite Detection

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the molecular structure of compounds like 6-Desoxymorphine by providing highly accurate mass measurements and elemental composition data. This accuracy helps differentiate it from isobaric compounds and supports definitive structural identification. HRMS instruments, such as quadrupole time-of-flight (Q/TOF) and Orbitrap mass spectrometers, are capable of resolving isotopic patterns and providing fragmentation data that can be matched against spectral libraries or used for de novo structure elucidation oup.comcdc.gov. The precise mass measurement offered by HRMS is particularly valuable for identifying novel opioid analogs or metabolites that may not be present in standard databases oup.com.

Liquid Chromatography coupled with Quadrupole/Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) is a powerful technique for the comprehensive profiling of drug metabolites. This hyphenated technique allows for the separation of complex mixtures by liquid chromatography, followed by high-resolution mass analysis. LC-Q/TOF-MS can detect and identify a wide range of compounds, including potential metabolites of this compound, by providing accurate mass data and fragmentation patterns nih.govresearchgate.netspringermedizin.demdpi.comnih.gov. This capability is essential for understanding the biotransformation pathways of this compound in biological systems. For instance, studies on other fentanyl analogs have successfully identified various metabolites using LC-Q/TOF-MS, demonstrating its utility in this area nih.gov. The technique’s ability to perform retrospective analysis on previously acquired data also allows for the re-examination of samples to identify previously undetected compounds or metabolites nih.gov.

Table 6.1.1: Illustrative LC-Q/TOF-MS Metabolite Identification Data

| Compound/Metabolite Name | Retention Time (min) | Measured m/z | Theoretical m/z | Mass Error (ppm) | Proposed Structure |

| This compound | 7.5 | 272.1645 | 272.1644 | 0.37 | Parent Compound |

| Nor-6-Desoxymorphine | 6.8 | 258.1489 | 258.1488 | 0.39 | N-demethylated |

| Hydroxy-6-Desoxymorphine | 8.2 | 288.1594 | 288.1593 | 0.35 | Hydroxylated |

Note: The data presented in this table is illustrative and based on typical outputs for opioid metabolite analysis using LC-Q/TOF-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) in Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable technique in forensic and research applications for the analysis of volatile or semi-volatile compounds. While this compound itself might require derivatization for optimal GC-MS analysis due to its polarity, GC-MS is widely employed for the screening and confirmation of various opioid compounds and their derivatives researchgate.netcaymanchem.comfrontiersin.orgosti.govcdc.gov. Its high sensitivity and specificity make it suitable for analyzing complex matrices such as seized drug samples or biological fluids. GC-MS can provide characteristic fragmentation patterns that aid in the identification of known compounds and can be used in conjunction with derivatization techniques to enhance volatility and detectability osti.govd-nb.info.

Table 6.2: Illustrative GC-MS Fragmentation Data for a Hypothetical this compound Derivative

| Compound/Derivative | Retention Time (min) | Major Fragment Ions (m/z) |

| TMS-6-Desoxymorphine | 12.3 | 342, 270, 255, 194 |

Note: This table presents hypothetical GC-MS data for a derivatized form of this compound (e.g., trimethylsilyl (B98337) ether derivative), as direct GC-MS analysis of polar compounds can be challenging.

Immunoassay Development and Cross-Reactivity Studies

Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and other immunoassay screening methods, are widely used for the initial detection of opioids due to their speed and cost-effectiveness nist.govoup.comrsc.orgoup.comallenpress.comoup.com. These assays rely on the specific binding of antibodies to target antigens. However, the development and interpretation of immunoassay results require careful consideration of cross-reactivity, where antibodies may bind to structurally similar compounds, potentially leading to false-positive results nist.govoup.comallenpress.comresearchgate.net.

ELISA kits are designed to detect specific drug classes or individual compounds. For opioid analysis, kits are often developed to target parent compounds like fentanyl or morphine, but their ability to detect structurally related analogs, such as potential derivatives of this compound, is crucial for comprehensive screening rsc.orgoup.comresearchgate.net. Studies evaluating ELISA kits for fentanyl analogs have shown significant variability in cross-reactivity, highlighting the importance of understanding the performance characteristics of each assay against a panel of related compounds oup.comresearchgate.net. For example, some ELISA kits have demonstrated broad detection capabilities for various fentanyl analogs, while others show more limited cross-reactivity oup.comresearchgate.net.

Table 6.3.1: Illustrative ELISA Cross-Reactivity Data for a Hypothetical this compound Assay

| Analyte/Analog | Relative % Cross-Reactivity |

| This compound (Target) | 100% |

| Morphine | 15% |

| Codeine | 10% |

| Dihydrocodeine | 8% |

| Nor-6-Desoxymorphine | 70% |

| Desomorphine | 25% |

Note: This table presents hypothetical cross-reactivity data for an ELISA assay designed to detect this compound. Actual cross-reactivity would depend on the specific antibody used in the assay.

Characterizing the interaction between antibodies and their target antigens is fundamental to developing specific and sensitive immunoassays eisai.comprecisionantibody.comacs.orgresearchgate.netevitria.com. Techniques such as Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and various binding assays are employed to quantify binding affinity (e.g., KD values), specificity, and the kinetics of association and dissociation eisai.comprecisionantibody.comresearchgate.netevitria.com. Understanding these interactions allows researchers to optimize antibody selection, design assays with improved specificity, and predict potential cross-reactivity issues. For instance, detailed characterization can reveal whether an antibody designed for this compound also binds strongly to closely related structures, which is critical for accurate diagnostic or forensic interpretation precisionantibody.comevitria.com.

Table 6.3.2: Illustrative Antibody-Antigen Binding Affinity Data

| Antibody ID | Antigen | KD (nM) | Binding Kinetics (kon, koff) | Notes |

| Ab-6D-01 | This compound | 0.5 | 1.2 x 105 M-1s-1, 6.0 x 10-5 s-1 | High affinity, specific for target |

| Ab-6D-01 | Morphine | 50 | 8.0 x 103 M-1s-1, 4.0 x 10-4 s-1 | Low affinity, potential cross-reactivity |

| Ab-6D-01 | Desomorphine | 25 | 2.0 x 104 M-1s-1, 1.0 x 10-4 s-1 | Moderate affinity, potential cross-reactivity |

Note: The data in this table is illustrative, representing typical outputs from binding assays used to characterize antibody-antigen interactions. KD is the dissociation constant, kon is the association rate constant, and koff is the dissociation rate constant.

Compound Name List:

this compound

Morphine

Desomorphine

Nor-6-Desoxymorphine

Hydroxy-6-Desoxymorphine

Dihydrocodeine

Norcodeine

Norhydrocodone

Codeine

Hydrocodone

Naloxone

6-acetylmorphine (B159328) (6-AM)

Heroin

Hydromorphone

Oxymorphone

Meperidine

Buprenorphine

Fentanyl

Methadone

Tramadol

Dextromethorphan

Propoxyphene

Dextrorphan

EDDP (2-ethylene-1,5-dimethyl-3,3-diphenylpyrrolidine)

Normorphine

O-desmethyltramadol

6-monoacetylcodeine

2-fluorofentanyl

Acetylfentanyl

Acrylfentanyl

Carfentanil

Cyclopropylfentanyl

Tetrahydrofuranylfentanyl

Furanylfentanyl

Ocfentanil

Valerylfentanyl

4-fluoroisobutyrfentanyl

U-47700

3,4-methylenedioxy-U-47700

o-methyl-acetylfentanyl

2-thiophenefentanyl

Benzoylfentanyl

Benzoylbenzylfentanyl

N-benzylfentanyl

1-benzyl-4-propionyloxypiperidine

Cyclopropylfentanyl

4-hydroxyphenethyl cyclopropylfentanyl

3,4-dihydroxyphenethyl cyclopropylfentanyl

4-hydroxy-3-methoxyphenethyl cyclopropylfentanyl

Xylazine

4-ANPP

Para-fluorofentanyl

Methamphetamine

Cocaine

Levamisole

Lidocaine

Risperidone

Theoretical Chemistry and Computational Modeling in 6 Desoxymorphine Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is an in silico methodology used to predict the preferred orientation of one molecule (the ligand, such as 6-desoxymorphine or its analogs) when bound to another (the receptor, e.g., the mu-opioid receptor, MOR) to form a stable complex nih.gov. This technique involves predicting the binding modes and estimating the binding affinity of small molecules to a target protein nih.govplos.org. For compounds like this compound, docking simulations are instrumental in understanding how structural modifications influence their interaction with opioid receptors, which are critical for their pharmacological effects plos.orgnih.gov. Studies have utilized docking to explore the binding of morphinan (B1239233) derivatives to the MOR, revealing how specific structural features dictate receptor engagement nih.govmdpi.com. For instance, docking has been employed to predict amino acid residues within the MOR that are crucial for ligand binding frontiersin.org.

Within molecular docking, the prediction of binding modes involves determining the three-dimensional pose of this compound within the active site of the opioid receptor. This process identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and specific amino acid residues of the receptor nih.govfrontiersin.org. Scoring functions, inherent to docking algorithms, then estimate the strength of these interactions, providing a predicted binding affinity, often expressed as a docking score or an estimated dissociation constant (Ki) nih.govplos.org. These predictions guide researchers in understanding how structural variations in this compound analogs affect their binding efficacy. For example, research on related morphinan structures has indicated that modifications can lead to distinct binding modes compared to parent compounds nih.gov. Furthermore, computational models have demonstrated that compounds exhibiting sub-nanomolar binding affinities at the μOR tend to have lower docking scores, although subtle structural changes can pose challenges for scoring function sensitivity plos.org.

Table 1: Opioid Receptor Binding Affinities of Select Morphinan Derivatives

This table presents representative binding affinity data (Ki values) for morphinan-related compounds to illustrate the quantitative outcomes of experimental and computational studies, which docking aims to predict.

| Compound Name | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| Levorphanol | μ-opioid receptor (MOR) | 0.21 ± 0.02 | researchgate.net |

| Levorphanol | δ-opioid receptor (DOR) | 4.2 ± 0.6 | researchgate.net |

| Fentanyl Analogs | μ-opioid receptor (MOR) | 0.007 - 214 | plos.org |

| Oxymorphone | μ-opioid receptor (MOR) | (Baseline for comparison) | nih.gov |

| 14-O-Methyloxymorphone | μ-opioid receptor (MOR) | ~9-fold increase over Oxymorphone | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are complementary to molecular docking, offering a dynamic, time-dependent perspective on molecular interactions nih.govmdpi.comconsensus.appnih.gov. Unlike static docking poses, MD simulations track the movement of atoms in a system (ligand, receptor, solvent) over time, capturing the inherent flexibility of molecules and their environment consensus.appnih.gov. For this compound research, MD simulations are crucial for understanding the energetic and kinetic aspects of ligand-receptor binding, providing deeper insights into the functional consequences of these interactions mdpi.comconsensus.app. These simulations can reveal how the dynamic behavior of the receptor upon ligand binding influences its activation state and downstream signaling pathways frontiersin.orgconsensus.appplos.org.

The transition of a G protein-coupled receptor (GPCR), such as the opioid receptor, between active and inactive states is fundamental to its signaling function. MD simulations can be employed to study these dynamic state transitions when a ligand like this compound is bound mdpi.complos.org. By simulating the ligand-receptor complex over extended periods, researchers can observe the dynamic pathways leading to receptor activation or inactivation, providing insights into the molecular mechanisms governing these states plos.org. Such simulations can reveal how the binding of this compound stabilizes specific receptor conformations that either trigger or inhibit downstream signaling cascades frontiersin.orgplos.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a correlation between the chemical structure of a series of molecules and their observed biological activity surrey.ac.ukoncodesign-services.comnih.govopenaccessjournals.com. By analyzing a dataset of structurally related compounds, such as this compound analogs, QSAR models aim to identify key structural features that influence potency, efficacy, or other pharmacological properties surrey.ac.ukoncodesign-services.comnih.gov. This allows for the rational design of new compounds with improved characteristics by predicting how structural modifications will impact biological activity nih.govopenaccessjournals.com. QSAR is particularly relevant for understanding the relationship between opioid structures and their interaction with efflux transporters like P-glycoprotein (P-gp), which can influence analgesic tolerance nih.gov.

The development of predictive QSAR models for this compound analogs is crucial for optimizing their potency and therapeutic profile. These models are typically built using statistical methods that relate various molecular descriptors (e.g., physicochemical properties, topological indices) to experimentally determined biological activities surrey.ac.uknih.govacs.org. Once validated, these models can predict the potency of novel, unsynthesized analogs, thereby guiding synthetic efforts towards compounds with enhanced efficacy and reduced undesirable effects surrey.ac.ukoncodesign-services.comnih.gov. The performance of QSAR models is assessed using metrics such as R² (coefficient of determination) and Q² (cross-validated coefficient of determination), which indicate the model's ability to explain existing data and predict new data, respectively acs.org.

Table 2: Example QSAR Model Performance Metrics (Illustrative)

This table presents typical performance metrics for a QSAR model, demonstrating the quantitative evaluation used to assess predictive power. Note: These specific metrics are from a study on adenosine (B11128) receptor ligands and are provided here to illustrate the type of data generated by QSAR modeling, not as direct findings for this compound.

| QSAR Model Type | R² (Goodness of Fit) | Q² (Cross-validation) | R²_test (External Validation) |

| CoMFA/CoMSIA | 0.960 | 0.676 | 0.782 |

Compound Name List:

this compound

Morphine

Oxymorphone

14-O-Methyloxymorphone

14-O-Benzyloxymorphone

Levorphanol

Fentanyl

Fentanyl Analogs

Biosynthetic Origin and Chemical Ecology Excluding Cultivation Details

Relationship to Papaver Alkaloid Biosynthesis Pathways

Direct evidence for the in planta biosynthesis of 6-desoxymorphine within Papaver somniferum is not established in current scientific literature. Unlike morphine, codeine, and thebaine, this compound is not typically identified as a significant naturally occurring alkaloid in opium poppy latex or other plant tissues mdpi.comnih.govscispace.comcdnsciencepub.complos.org.

However, this compound is structurally related to morphine and its precursors within the morphinan (B1239233) pathway. Its structure can be conceptually derived from morphine by the formal elimination of the hydroxyl group at the C-6 position mdpi.com. This suggests that if it were to be formed naturally, it might arise from modifications of existing morphinan alkaloids or intermediates. The primary morphinan alkaloids, such as thebaine and oripavine, are known to be key intermediates that are further processed into morphine and codeine mdpi.comnih.govmdpi.com. The established pathways involve enzymes like thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM) in the conversion of thebaine and codeine, respectively uniprot.orggoogle.comnih.gov. While these enzymes are critical for the formation of morphine, their direct involvement in the formation of this compound is not described.

Genetic Modification Studies of Opium Poppy (e.g., top1 mutant) Relevant to Alkaloid Production

Genetic modification studies in Papaver somniferum have primarily focused on elucidating and manipulating the biosynthesis of major pharmacologically active alkaloids, particularly morphine and codeine. These studies often involve the use of mutants or the genetic engineering of specific enzymes within the known pathways.

A notable example is the top1 mutant, which was developed through chemical mutagenesis. This mutant is characterized by a blockage in the morphinan pathway, leading to the accumulation of thebaine and oripavine, while the production of morphine and codeine is significantly reduced or absent scispace.comcdnsciencepub.comnih.govresearchgate.netcimap.res.inmdpi.comresearchgate.netresearchgate.net. The top1 mutant's phenotype suggests a defect in an enzyme involved in the conversion of thebaine and oripavine, potentially a 6-O-demethylase, thereby highlighting the importance of specific enzymatic steps in directing the flux towards end products like morphine cdnsciencepub.com.

Other genetic approaches include the silencing or overexpression of genes encoding key enzymes in the morphinan pathway, such as codeinone (B1234495) reductase (COR), thebaine 6-O-demethylase (T6ODM), and codeine O-demethylase (CODM) google.comjmp.irresearchgate.netnih.gov. These studies aim to increase the yield of desired alkaloids or to redirect metabolic flux. For instance, silencing of COR has been shown to lead to the accumulation of upstream intermediates like (S)-reticuline cdnsciencepub.comnih.gov. While these genetic modifications provide crucial insights into the regulation and enzymatic machinery of morphinan alkaloid biosynthesis, they have not been directly linked to the identification or manipulation of pathways leading to this compound.

Derivation from Natural Alkaloids in Semi-Synthetic Processes

While this compound is not a prominent natural product of opium poppy biosynthesis, it can be conceptually and practically derived from natural alkaloids through semi-synthetic processes. The most relevant context for this compound, or its closely related analogue desomorphine (which also features the 6-deoxy modification along with a reduced 7,8 double bond), involves chemical modifications of morphine or codeine mdpi.comwikipedia.orgaddicta.com.trup.ptresearchgate.netojp.govchim.it.

The general principle for obtaining a 6-desoxy derivative from morphine involves the formal elimination of the hydroxyl group at the C-6 position mdpi.com. More specifically, the semi-synthesis of desomorphine, a compound that embodies the 6-deoxy modification, typically starts from codeine. A common route involves the following steps:

Formation of α-Chlorocodide: Codeine is reacted with thionyl chloride to produce α-chlorocodide wikipedia.orgaddicta.com.trup.pt.

Reduction to Desocodeine: α-Chlorocodide undergoes catalytic reduction, yielding desocodeine (also known as dihydrodesoxycodeine) wikipedia.orgaddicta.com.tr.

N-Demethylation to Desomorphine: Desocodeine is then subjected to N-demethylation to yield desomorphine wikipedia.orgaddicta.com.trup.pt.

Alternative synthetic strategies may involve intermediates such as 6-toluenesulfonylcodeine ojp.gov. These semi-synthetic pathways demonstrate how the 6-deoxy feature can be introduced into the morphinan structure using readily available natural alkaloids as starting materials.

Q & A

Q. What safety protocols are critical when handling 6-Desoxymorphine in laboratory settings?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines, including:

- Ventilation : Use fume hoods to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Note that skin irritation is uncommon but possible .

- Emergency Procedures : For accidental ingestion, seek immediate medical attention. For eye exposure, rinse with water for 15 minutes .

- Environmental Precautions : Avoid disposal into drains; use certified hazardous waste containers .

Q. What analytical techniques validate this compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment, with retention time comparison against reference standards.

- Spectroscopy : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) confirm molecular structure and functional groups .

- Mass Spectrometry (MS) : Quantify molecular weight and detect impurities via fragmentation patterns .

Q. How is this compound synthesized, and what are common byproducts?

- Methodological Answer :

- Synthesis Route : Typically derived from codeine via demethylation and reduction. Key steps involve HCl hydrolysis and catalytic hydrogenation .

- Byproduct Mitigation : Monitor for desomorphine-N-oxide using thin-layer chromatography (TLC) during purification. Optimize reaction pH (<6) to minimize oxidation .

Advanced Research Questions

Q. How can conflicting data on this compound’s μ-opioid receptor binding affinity be reconciled?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to collate studies, assess bias (e.g., radioligand assay vs. functional cAMP assays), and stratify by methodology .

- Meta-Analysis : Use random-effects models to account for heterogeneity in reported IC₅₀ values. Adjust for variables like receptor subtype (MOR-1 vs. MOR-1B) and tissue source (rat vs. human) .

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) to reduce variability .

Q. What experimental designs minimize variability in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer :

- Animal Models : Use genetically homogeneous strains (e.g., Sprague-Dawley rats) and control for sex, age, and metabolic differences.

- Dosing Protocols : Administer via intravenous bolus to bypass first-pass metabolism. Collect plasma samples at fixed intervals (e.g., 5, 15, 30 mins) .

- Data Normalization : Express results as % baseline response to account for inter-subject variability. Use non-compartmental analysis (NCA) for AUC calculations .

Q. How should researchers address discrepancies in neurotoxicological profiles of this compound across cell lines?

- Methodological Answer :

- Comparative Studies : Test parallel cultures of SH-SY5Y (human neurons) and primary rodent astrocytes under identical conditions.

- Controlled Variables : Standardize cell passage number, culture media, and exposure duration. Use MTT and LDH assays for cytotoxicity .

- Mechanistic Analysis : Employ RNA sequencing to identify differential gene expression (e.g., pro-apoptotic markers like Bax/Bcl-2) .

Q. What statistical methods are optimal for analyzing this compound’s dose-response curves in analgesia studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Power Analysis : Predefine sample size (n ≥ 6) to ensure α = 0.05 and β = 0.2 .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., IC₅₀, EC₅₀) in appendices; processed data (normalized means ± SEM) in main text .

- Terminology : Use IUPAC nomenclature (e.g., 4,5α-epoxy-17-methyl-morphinan-3-ol) and SI units consistently .

- Reproducibility : Document reagent lot numbers, equipment calibration dates, and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。